N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
CAS No.: 899729-43-2
Cat. No.: VC4722535
Molecular Formula: C22H27ClN4O3
Molecular Weight: 430.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899729-43-2 |
|---|---|
| Molecular Formula | C22H27ClN4O3 |
| Molecular Weight | 430.93 |
| IUPAC Name | N'-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
| Standard InChI | InChI=1S/C22H27ClN4O3/c1-26(2)19-9-3-16(4-10-19)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-18-7-5-17(23)6-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
| Standard InChI Key | RIYNIFIDBAPWQX-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCOCC3 |
Introduction
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a complex organic compound with a molecular formula of C23H29ClN4O3 and a molecular weight of 445.0 g/mol . This compound is part of a broader class of oxalamides, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis protocols for N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide are not detailed in the available literature, oxalamides generally can be synthesized through condensation reactions involving amines and oxalic acid derivatives. The synthesis may involve multiple steps, including the preparation of intermediate compounds and subsequent coupling reactions.
Research Findings and Future Directions
Given the lack of specific research findings on N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, future studies should focus on its synthesis optimization, structural characterization, and biological activity screening. This could involve in vitro assays to assess its antimicrobial or anticancer potential and in vivo studies to evaluate its pharmacokinetics and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume